![molecular formula C13H15NO3 B281907 Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)
Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBOB, and it belongs to the class of organic compounds called enones. In
Mécanisme D'action
The mechanism of action of MBOB involves the formation of a complex between the compound and metal ions. The complex formation is driven by the coordination of the metal ion with the oxygen atoms of the enone moiety of MBOB. The resulting complex is stabilized by the formation of hydrogen bonds between the amine group of MBOB and the metal ion.
Biochemical and Physiological Effects:
MBOB has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound has low toxicity and does not cause significant damage to cells or tissues. MBOB has also been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBOB in lab experiments is its selectivity for certain metal ions. This property makes it a valuable tool for the detection of metal ions in complex biological and environmental samples. However, the synthesis of MBOB is relatively complex and requires the use of hazardous chemicals, which can be a limitation for some researchers.
Orientations Futures
There are several potential future directions for the research on MBOB. One area of interest is the development of new fluorescent probes based on the structure of MBOB. These probes could be designed to selectively detect other metal ions or other analytes of interest. Another potential direction is the investigation of the antioxidant properties of MBOB and its potential applications in the prevention of oxidative stress-related diseases. Finally, the development of new synthetic methods for the production of MBOB could lead to more efficient and cost-effective production of this valuable compound.
Conclusion:
In conclusion, MBOB is a valuable compound that has potential applications in various fields, including the detection of metal ions and the prevention of oxidative stress-related diseases. The synthesis of MBOB is relatively complex, but its selectivity and low toxicity make it a valuable tool for lab experiments. Further research on MBOB and its derivatives could lead to the development of new tools and therapies for a variety of applications.
Méthodes De Synthèse
The synthesis of MBOB involves the reaction of 2-methylbenzylamine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of MBOB as a yellow solid with a melting point of 116-118°C. The yield of this reaction is typically around 50-60%.
Applications De Recherche Scientifique
MBOB has been the subject of much scientific research due to its potential applications in various fields. One of the most promising areas of research involves the use of MBOB as a fluorescent probe for the detection of metal ions. MBOB has been shown to selectively bind to certain metal ions, such as copper and iron, and emit a fluorescent signal upon binding. This property makes MBOB a valuable tool for the detection of metal ions in biological and environmental samples.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
methyl (E)-4-[(2-methylphenyl)methylamino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-10-5-3-4-6-11(10)9-14-12(15)7-8-13(16)17-2/h3-8H,9H2,1-2H3,(H,14,15)/b8-7+ |
Clé InChI |
SLVUVLDNUXMNTF-BQYQJAHWSA-N |
SMILES isomérique |
CC1=CC=CC=C1CNC(=O)/C=C/C(=O)OC |
SMILES |
CC1=CC=CC=C1CNC(=O)C=CC(=O)OC |
SMILES canonique |
CC1=CC=CC=C1CNC(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)
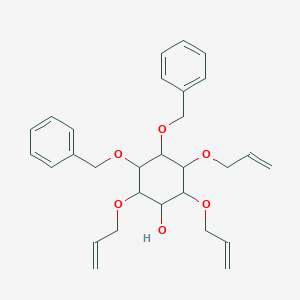
![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)
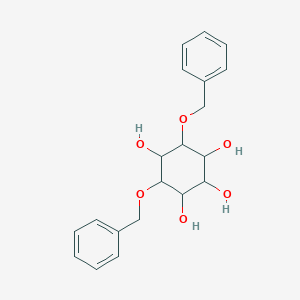

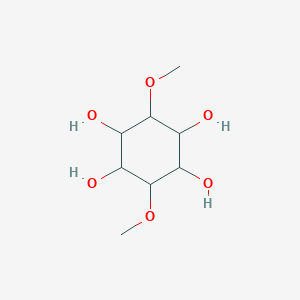
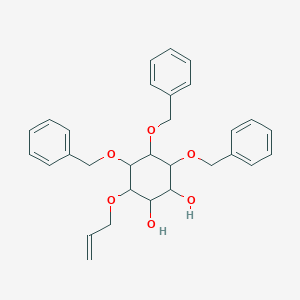
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)

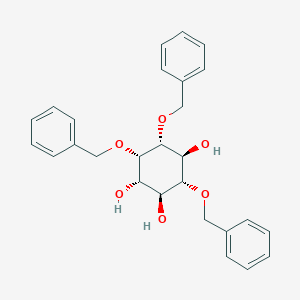

![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)